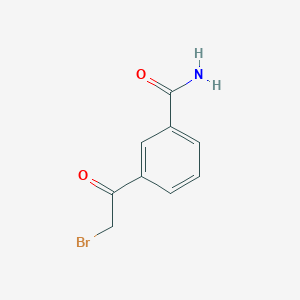![molecular formula C22H13NO2S4 B14356893 5-Amino-1,4-bis[(thiophen-2-yl)sulfanyl]anthracene-9,10-dione CAS No. 90573-28-7](/img/structure/B14356893.png)
5-Amino-1,4-bis[(thiophen-2-yl)sulfanyl]anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1,4-bis[(thiophen-2-yl)sulfanyl]anthracene-9,10-dione is a complex organic compound featuring an anthracene core substituted with amino and thiophene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,4-bis[(thiophen-2-yl)sulfanyl]anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the initial formation of the anthracene-9,10-dione core, followed by the introduction of thiophene groups through thiolation reactions. The amino group is then introduced via amination reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-1,4-bis[(thiophen-2-yl)sulfanyl]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the thiophene or anthracene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroanthracene derivatives, and various substituted anthracene and thiophene compounds.
Applications De Recherche Scientifique
5-Amino-1,4-bis[(thiophen-2-yl)sulfanyl]anthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism by which 5-Amino-1,4-bis[(thiophen-2-yl)sulfanyl]anthracene-9,10-dione exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, potentially inhibiting or modulating their activity. The pathways involved may include oxidative stress response, signal transduction, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-1,4-bis[(phenyl)sulfanyl]anthracene-9,10-dione
- 5-Amino-1,4-bis[(furan-2-yl)sulfanyl]anthracene-9,10-dione
- 5-Amino-1,4-bis[(pyridin-2-yl)sulfanyl]anthracene-9,10-dione
Uniqueness
5-Amino-1,4-bis[(thiophen-2-yl)sulfanyl]anthracene-9,10-dione is unique due to the presence of thiophene groups, which impart distinct electronic and steric properties
Propriétés
Numéro CAS |
90573-28-7 |
|---|---|
Formule moléculaire |
C22H13NO2S4 |
Poids moléculaire |
451.6 g/mol |
Nom IUPAC |
5-amino-1,4-bis(thiophen-2-ylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H13NO2S4/c23-13-5-1-4-12-18(13)22(25)20-15(29-17-7-3-11-27-17)9-8-14(19(20)21(12)24)28-16-6-2-10-26-16/h1-11H,23H2 |
Clé InChI |
ZILZWCXPUMIEDD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C=CC(=C3C2=O)SC4=CC=CS4)SC5=CC=CS5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


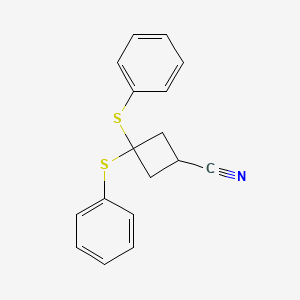

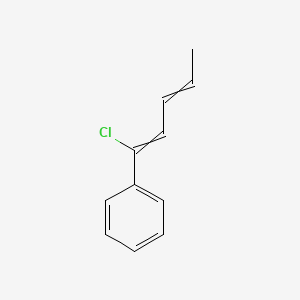
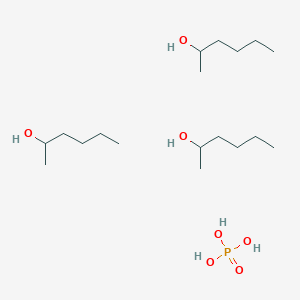
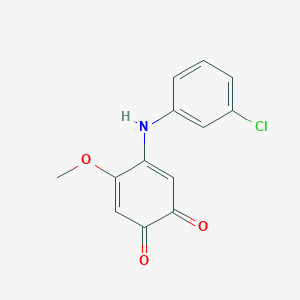
![N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14356850.png)
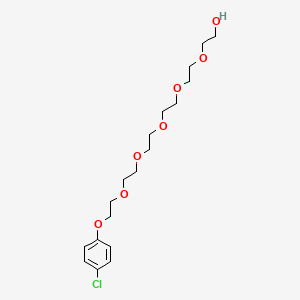
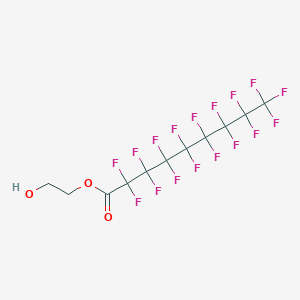
![2-(Bicyclo[2.2.1]heptan-2-yl)aniline](/img/structure/B14356860.png)
![(1,3-Benzothiazol-2-yl)[4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14356866.png)
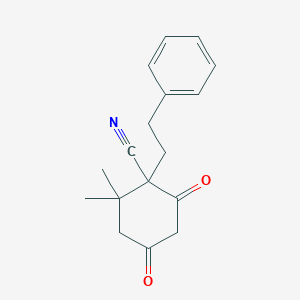
![2-[(Z)-octadec-1-enyl]butanedioic acid](/img/structure/B14356872.png)
![3-Cyclopropylpyrimido[1,2-B]indazole](/img/structure/B14356880.png)
